molecular formula C21H22N2O5 B14771477 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(methylamino)-5-oxopentanoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(methylamino)-5-oxopentanoic acid

Cat. No.: B14771477
M. Wt: 382.4 g/mol
InChI Key: MWJPOLRMZHFFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylamino)-5-oxopentanoic acid is a synthetic compound commonly used in peptide synthesis. It is a derivative of amino acids and is often employed as a protecting group in the synthesis of peptides due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylamino)-5-oxopentanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Amide Bond: The protected amino acid is then reacted with methylamine to form the amide bond.

    Oxidation: The resulting compound is oxidized to introduce the oxo group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the starting materials are reacted in reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and stability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylamino)-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group.

    Substitution: The compound can undergo substitution reactions to replace the protecting group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Introduction of additional carbonyl groups.

    Reduction: Conversion of the oxo group to a hydroxyl group.

    Substitution: Replacement of the protecting group with other functional groups.

Scientific Research Applications

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylamino)-5-oxopentanoic acid has several scientific research applications, including:

    Peptide Synthesis: It is widely used as a protecting group in the synthesis of peptides.

    Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme mechanisms.

    Medicinal Chemistry: It is employed in the development of peptide-based drugs.

    Industrial Applications: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylamino)-5-oxopentanoic acid involves its role as a protecting group in peptide synthesis. The compound protects the amino group of amino acids, preventing unwanted side reactions during peptide bond formation. The protecting group can be removed under mild conditions, allowing for the synthesis of the desired peptide.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((tert-Butoxycarbonyl)amino)methyl)amino)-5-oxopentanoic acid: Another protecting group used in peptide synthesis.

    (S)-2-((((Benzyloxycarbonyl)amino)methyl)amino)-5-oxopentanoic acid: A similar compound with a different protecting group.

    (S)-2-((((Methoxycarbonyl)amino)methyl)amino)-5-oxopentanoic acid: A compound with a methoxycarbonyl protecting group.

Uniqueness

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylamino)-5-oxopentanoic acid is unique due to its stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where protecting groups need to be stable during the synthesis process but easily removable at the end.

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(methylamino)-5-oxopentanoic acid

InChI

InChI=1S/C21H22N2O5/c1-22-19(24)11-10-18(20(25)26)23-21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)

InChI Key

MWJPOLRMZHFFLL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.